RAF265 - 927880-90-8

RAF265

Catalog Number: EVT-345369
CAS Number: 927880-90-8
Molecular Formula: C24H16F6N6O
Molecular Weight: 518.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RAF265 is a synthetic, orally bioavailable small molecule that acts as a potent inhibitor of various kinases, including c-Raf, wild-type B-Raf, mutant B-Raf (V600E), and VEGFR-2. [ [], [] ] Its primary role in scientific research stems from its ability to disrupt the Ras/Raf/MEK/ERK signaling pathway, a critical cascade involved in cell proliferation, survival, and other cellular processes often dysregulated in cancer. [ [], [], [] ]

Molecular Structure Analysis

RAF265's molecular structure has been elucidated, and its binding interactions with target kinases have been studied. [ [], [] ] The molecule possesses key structural features, including an imidazo-benzimidazole core, that contribute to its binding affinity and selectivity for RAF kinases.

Mechanism of Action

RAF265 exerts its biological effects by primarily inhibiting the activity of RAF kinases, key components of the Ras/Raf/MEK/ERK signaling pathway. [ [], [] ] This pathway is frequently activated in cancer cells, leading to uncontrolled proliferation and survival. [ [], [], [] ] By binding to and inhibiting RAF kinases, RAF265 disrupts the transmission of signals downstream, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cells. [ [], [] ] Additionally, RAF265's inhibitory activity against VEGFR-2 contributes to its anti-angiogenic effects, further hindering tumor growth. [ [], [], [], [] ]

Applications
  • Preclinical Cancer Research: RAF265 has been extensively studied in preclinical models of various cancers, including melanoma, colorectal cancer, breast cancer, thyroid cancer, and bladder cancer. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]
    • Targeting BRAF Mutant Cancers: It demonstrates particular efficacy in models harboring BRAF V600E mutations, leading to tumor growth inhibition and regression. [ [], [], [], [], [], [], [], [] ]
    • Synergistic Potential: Studies have explored its potential in combination therapies, showing synergistic effects with MEK inhibitors and PI3K/mTOR inhibitors in certain cancer types. [ [], [], [], [] ]
  • Biomarker Development: Research suggests that melanoma inhibitory activity (MIA) protein levels may serve as an early indicator of response to RAF265 treatment. [ [] ]
  • Drug Resistance Studies: The compound is valuable in understanding mechanisms of resistance to RAF and MEK inhibitors and identifying potential targets to overcome resistance. [ [] ]
  • Infectious Disease Research: Recent studies have explored RAF265's antiviral activity against PEDV and HSV-1, suggesting potential applications beyond cancer therapy. [ [], [] ]
Future Directions
  • Clinical Translation: While RAF265 showed promise in preclinical settings, its clinical development was hampered by dose-limiting toxicities. Further research may focus on optimizing its structure or exploring alternative dosing schedules to enhance its therapeutic window. [ [], [] ]

Sorafenib (BAY 43-9006, Nexavar)

PLX4032 (Vemurafenib)

    Compound Description: PLX4032 (Vemurafenib) is a potent and specific inhibitor of the V600E BRAF mutant []. It demonstrates significant anti-proliferative activity in BRAFV600E melanoma cell lines, inducing cell cycle arrest and apoptosis by decreasing p-ERK levels []. PLX4032 has shown promising results in clinical trials for BRAFV600E mutant melanomas, inducing tumor regression in a significant proportion of patients [, ].

    Relevance: PLX4032 is a more potent and selective inhibitor of the BRAFV600E mutant compared to RAF265 []. While RAF265 exhibits inhibitory activity against both wild-type and mutant BRAF, PLX4032 specifically targets the V600E mutation, offering potentially greater efficacy and reduced off-target effects in BRAFV600E-driven cancers [].

SB590885

    Compound Description: SB590885 is a small molecule inhibitor targeting BRAF kinase [].

    Relevance: Like RAF265, SB590885 directly inhibits BRAF, placing it in the same mechanistic class of kinase inhibitors. This suggests a potential overlap in their anti-tumor activities and potential for synergistic effects when combined with other agents [].

XL281

    Compound Description: XL281 is a small molecule inhibitor designed to target BRAF kinase [].

    Relevance: Similar to RAF265, XL281 directly inhibits BRAF, placing it within the same mechanistic class of targeted therapies []. This shared targeting of BRAF suggests a potential for overlapping anti-tumor effects and a potential need for careful consideration when combining these agents with others to avoid unexpected interactions.

PD325901

    Compound Description: PD325901 is a selective inhibitor of MEK, a downstream kinase in the RAS/RAF/MEK/ERK signaling pathway [, ]. It is often used in combination with other targeted therapies, like RAF inhibitors, to enhance their anti-tumor effects [].

    Relevance: PD325901 inhibits MEK, a downstream target of RAF kinases in the MAPK pathway, making it a functionally related compound to RAF265 []. Combination therapies using both RAF inhibitors, like RAF265, and MEK inhibitors, like PD325901, are being investigated for their potential to enhance anti-tumor activity and delay the emergence of drug resistance [, ].

RAD001 (Everolimus)

    Compound Description: RAD001 (Everolimus) is an inhibitor of mTOR, a key regulator of cell growth, proliferation, and survival []. It is often used in combination with other targeted therapies to enhance antitumor effects [].

    Relevance: RAD001 targets the mTOR pathway, which can be activated downstream of both PI3K and RAS/RAF signaling. Combining RAD001 with RAF265 demonstrated enhanced antitumor activity in cell lines harboring both KRAS and PIK3CA mutations []. This suggests a potential for synergistic effects when targeting both pathways simultaneously in specific tumor types.

ZSTK474

    Compound Description: ZSTK474 is a potent and selective inhibitor of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival [].

    Relevance: ZSTK474 targets the PI3K pathway, which can interact with the RAS/RAF/MEK/ERK pathway targeted by RAF265. Combining RAF265 and ZSTK474 synergistically inhibited tumor cell viability and induced apoptosis in medullary thyroid cancer cells, highlighting the potential for synergistic effects when targeting both pathways simultaneously [].

TKI258

    Compound Description: TKI258 is a multi-targeted tyrosine kinase inhibitor targeting PDGFR, FGFR, and VEGFR [].

    Relevance: Like RAF265, TKI258 displays multi-kinase inhibitory activity, but its target profile differs. While RAF265 primarily targets RAF kinases and VEGFR2, TKI258 focuses on PDGFR, FGFR, and VEGFR []. This distinction highlights the diverse range of kinase inhibitors being investigated for cancer therapy and the importance of understanding their unique target profiles.

17-AAG

    Compound Description: 17-AAG is a geldanamycin derivative that acts as an inhibitor of heat shock protein 90 (HSP90) [].

    Relevance: While structurally dissimilar to RAF265, 17-AAG targets HSP90, a chaperone protein that regulates the stability and function of various client proteins, including some involved in the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways []. This suggests that 17-AAG, although structurally distinct from RAF265, can indirectly affect pathways relevant to RAF265's mechanism of action, highlighting the interconnectedness of cellular signaling networks.

Properties

CAS Number

927880-90-8

Product Name

RAF265

IUPAC Name

1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine

Molecular Formula

C24H16F6N6O

Molecular Weight

518.4 g/mol

InChI

InChI=1S/C24H16F6N6O/c1-36-19-7-6-15(10-17(19)34-22(36)33-14-4-2-13(3-5-14)23(25,26)27)37-16-8-9-31-18(11-16)21-32-12-20(35-21)24(28,29)30/h2-12H,1H3,(H,32,35)(H,33,34)

InChI Key

YABJJWZLRMPFSI-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC3=CC(=NC=C3)C4=NC=C(N4)C(F)(F)F)N=C1NC5=CC=C(C=C5)C(F)(F)F

Synonyms

CHIR-265
RAF265

Canonical SMILES

CN1C2=C(C=C(C=C2)OC3=CC(=NC=C3)C4=NC=C(N4)C(F)(F)F)N=C1NC5=CC=C(C=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.